molecular formula C18H15N5O3 B2930447 1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one CAS No. 2310208-86-5

1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one

Katalognummer B2930447
CAS-Nummer: 2310208-86-5
Molekulargewicht: 349.35
InChI-Schlüssel: UXCKPMAZIJSFNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIPSOX and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Partial Agonists

1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one compounds, through structural motifs recognized by aminergic G protein-coupled receptors, have shown potential as high-affinity dopamine receptor partial agonists. Studies highlight their ability to favor activation of G proteins over β-arrestin recruitment, indicating their promise for therapeutic applications, particularly in antipsychotic activity. This is exemplified by compounds designed with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating the importance of structural modification for enhancing drug efficacy and selectivity (Möller et al., 2017).

Antimicrobial Activity

New derivatives containing piperidine or pyrrolidine rings have been synthesized, revealing strong antimicrobial activity. These findings underscore the potential of structurally diverse compounds in addressing antimicrobial resistance, with structure-activity studies enhancing understanding of their mechanisms of action (Krolenko et al., 2016).

Alzheimer's Disease Therapy

Compounds with piperazin-1-yl substitution have been explored for their potential in Alzheimer's disease therapy. They have shown promising results as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. The therapeutic efficacy of these compounds highlights the critical role of chemical modification in developing treatments for neurodegenerative diseases (Umar et al., 2019).

Antiviral and Cytotoxic Agents

Research into α, β-unsaturated ketones and their corresponding fused pyridines has unveiled a new avenue for antiviral and cytotoxic agents. These compounds exhibit activity against various viruses and cancer cell lines, offering a foundation for the development of broad-spectrum therapeutic agents (El-Subbagh et al., 2000).

Structural Modification for Enhanced Binding

The molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors have provided insights into the structural requirements for receptor binding. Such research aids in the rational design of receptor-specific drugs, indicating the importance of structural modifications for enhancing binding affinity and selectivity (Shim et al., 2002).

Eigenschaften

IUPAC Name

1-pyridin-2-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-17-12-22(8-9-23(17)16-5-1-2-7-20-16)18(25)14-10-15(26-21-14)13-4-3-6-19-11-13/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCKPMAZIJSFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.